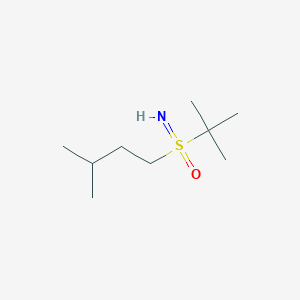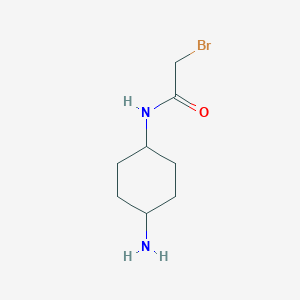![molecular formula C8H9N3OS B13187727 [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features a unique combination of a thiazole ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the construction of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Continuous-flow methods allow for better control over reaction conditions and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can vary depending on its specific structure and functional groups .
類似化合物との比較
Similar Compounds
[2-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: Similar structure but lacks the methyl group on the pyrazole ring.
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-4-yl]methanol: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The unique combination of the thiazole and pyrazole rings in [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol imparts specific chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
[2-methyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C8H9N3OS/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3 |
InChIキー |
USDCUKMEMCGDME-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=NC=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


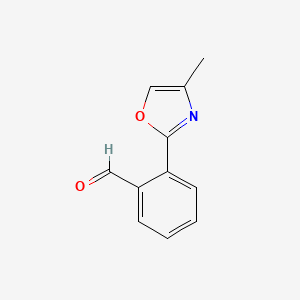
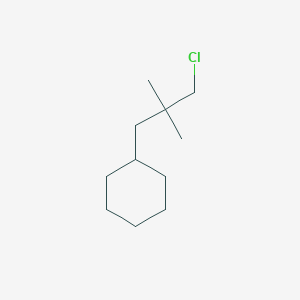
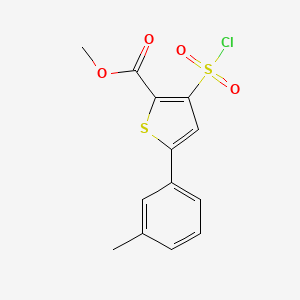
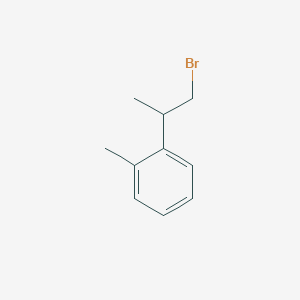

![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
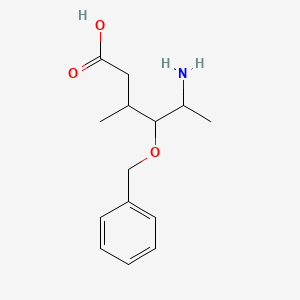
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)

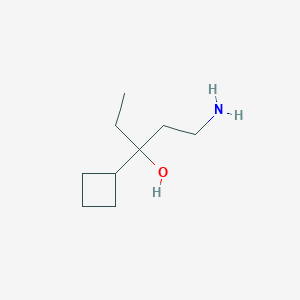
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
